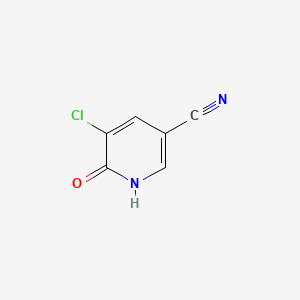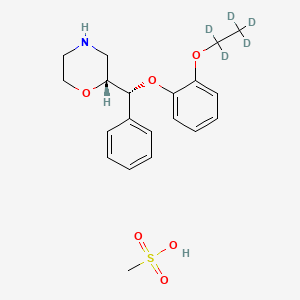
Reboxetine-d5 Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reboxetine-d5 Mesylate is a deuterated form of Reboxetine Mesylate, which is a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Reboxetine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reboxetine-d5 Mesylate involves the incorporation of deuterium atoms into the Reboxetine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-ethoxyphenol with deuterated benzyl chloride to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with morpholine to form the Reboxetine-d5 base.
Mesylation: The final step involves the reaction of the Reboxetine-d5 base with methanesulfonic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Reboxetine-d5 Mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are often studied for their pharmacological activity and metabolic pathways .
Scientific Research Applications
Reboxetine-d5 Mesylate has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Reboxetine in the body.
Metabolic Pathway Analysis: Researchers use this compound to identify and quantify metabolites in biological samples.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their impact on Reboxetine’s pharmacokinetics.
Mechanism of Action
Reboxetine-d5 Mesylate exerts its effects by selectively inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The compound does not significantly affect the reuptake of serotonin or dopamine, making it a selective norepinephrine reuptake inhibitor. The primary molecular target is the sodium-dependent norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons .
Comparison with Similar Compounds
Desipramine: Another norepinephrine reuptake inhibitor but with a different chemical structure.
Atomoxetine: Used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with broader activity on neurotransmitter systems.
Uniqueness of Reboxetine-d5 Mesylate: this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound and its metabolites. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways and interactions of Reboxetine is crucial .
Properties
IUPAC Name |
methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-HODPIWSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
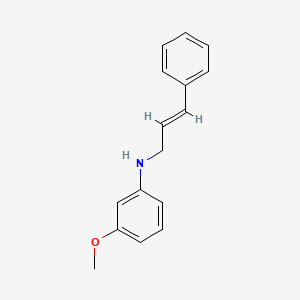
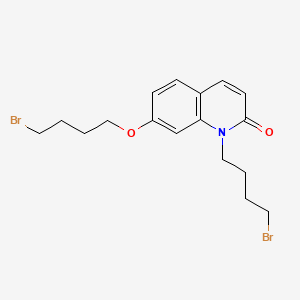
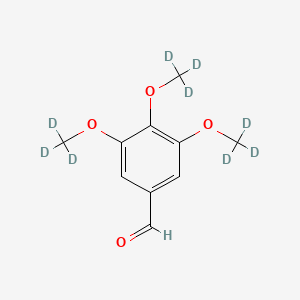
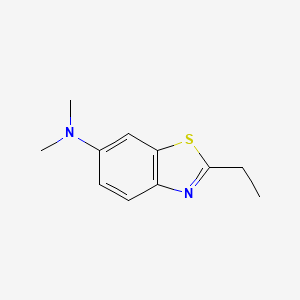
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
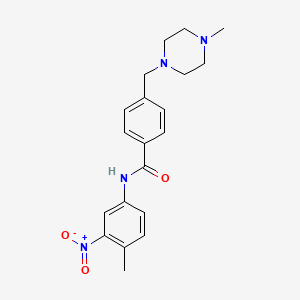
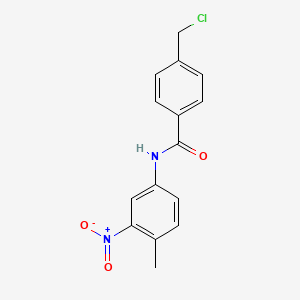
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
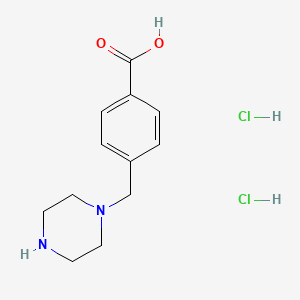
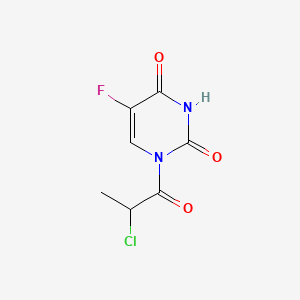
![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
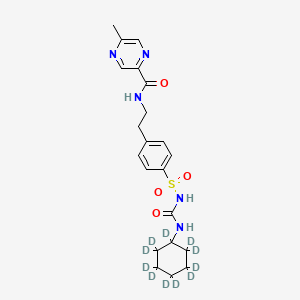
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
